molecular formula C12H22N2O3 B12833049 rel-tert-Butyl (3aR,7R,7aS)-7-aminohexahydropyrano[3,4-c]pyrrole-2(3H)-carboxylate

rel-tert-Butyl (3aR,7R,7aS)-7-aminohexahydropyrano[3,4-c]pyrrole-2(3H)-carboxylate

Cat. No.: B12833049
M. Wt: 242.31 g/mol
InChI Key: UUSIZBLENLFLQH-BBBLOLIVSA-N
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Description

rel-tert-Butyl (3aR,7R,7aS)-7-aminohexahydropyrano[3,4-c]pyrrole-2(3H)-carboxylate: is a complex organic compound with a unique structure that includes a pyrrole ring fused with a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-tert-Butyl (3aR,7R,7aS)-7-aminohexahydropyrano[3,4-c]pyrrole-2(3H)-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Formation of the Pyran Ring: This involves the cyclization of a suitable precursor, often through an acid-catalyzed reaction.

    Introduction of the tert-Butyl Group: This is usually done via alkylation using tert-butyl bromide in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group or the tert-butyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a suitable leaving group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can lead to nitroso or nitro derivatives, while reduction of the carbonyl groups can yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, rel-tert-Butyl (3aR,7R,7aS)-7-aminohexahydropyrano[3,4-c]pyrrole-2(3H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound can be used as a probe to study enzyme mechanisms and interactions. Its structural features make it a suitable candidate for investigating the binding sites and activity of various enzymes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure can impart desirable characteristics to the final product.

Mechanism of Action

The mechanism of action of rel-tert-Butyl (3aR,7R,7aS)-7-aminohexahydropyrano[3,4-c]pyrrole-2(3H)-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the pyrrole and pyran rings can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3aR,7aS)-5-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-2,7a-dicarboxylate
  • tert-Butyl (3aR,7aS)-5-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-2,7a-dicarboxylate

Uniqueness

What sets rel-tert-Butyl (3aR,7R,7aS)-7-aminohexahydropyrano[3,4-c]pyrrole-2(3H)-carboxylate apart from similar compounds is its specific stereochemistry and the presence of the amino group

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl (3aR,7R,7aS)-7-amino-3,3a,4,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrole-2-carboxylate

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-4-8-6-16-7-10(13)9(8)5-14/h8-10H,4-7,13H2,1-3H3/t8-,9-,10+/m1/s1

InChI Key

UUSIZBLENLFLQH-BBBLOLIVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2COC[C@@H]([C@@H]2C1)N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2COCC(C2C1)N

Origin of Product

United States

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